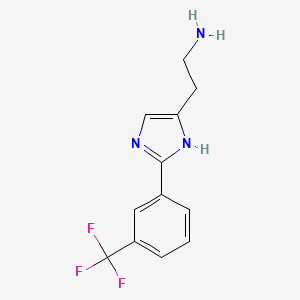
2-(3-Trifluoromethylphenyl)histamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Trifluoromethylphenyl)histamine, also known as this compound, is a useful research compound. Its molecular formula is C12H12F3N3 and its molecular weight is 255.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
2-(3-Trifluoromethylphenyl)histamine has been identified as a full agonist of mouse H1 receptors, demonstrating significant potency comparable to histamine itself. Studies have shown that it effectively increases intracellular calcium levels in neuronal cultures, indicating its role in modulating neuronal activity and signaling pathways associated with arousal and wakefulness .
Table 1: Potency Comparison of H1 Receptor Agonists
| Compound | EC50 (μM) | Activity Type |
|---|---|---|
| Histamine | Varies | Endogenous Agonist |
| This compound | 28-32 | Full Agonist |
| Methylhistaprodifen | Similar | Full Agonist |
| Betahistine | Higher | Partial Agonist |
Central Nervous System Applications
Research indicates that this compound may influence sleep-wake cycles. In studies involving rats with implanted electrodes for chronic sleep recordings, administration of this compound resulted in increased wakefulness and reduced slow-wave sleep, suggesting its potential as a therapeutic agent for sleep disorders .
Case Study: Sleep Modulation
- Objective : To assess the effects of this compound on sleep patterns.
- Method : Chronic electrode implantation in rats; administration of varying doses (80-120 micrograms).
- Findings : Increased wakefulness and decreased slow-wave sleep; effects reversed by H1 receptor antagonism.
Potential Therapeutic Applications
The unique pharmacological profile of this compound positions it as a candidate for addressing several conditions:
- Cognitive Disorders : Given its action on H1 receptors, it may have implications in treating cognitive deficits and enhancing memory functions through modulation of neurotransmitter release .
- Obesity Management : Targeting H1 receptors could help mitigate weight gain associated with antipsychotic medications, presenting an avenue for obesity treatment strategies .
Mechanistic Insights
The compound's mechanism involves activation of the phospholipase C-Ca²⁺ pathway, which is crucial for various cellular responses including cell proliferation and migration . Its selectivity for the H1 receptor over other histamine receptor subtypes (H2, H3, and H4) makes it a valuable tool for research into histaminergic signaling pathways.
Table 2: Receptor Selectivity Profile
| Receptor Type | Selectivity Ratio (H1:H2) |
|---|---|
| H1 | 2138 |
| H3 | >64 |
| M3 | 1000 |
Eigenschaften
Molekularformel |
C12H12F3N3 |
|---|---|
Molekulargewicht |
255.24 g/mol |
IUPAC-Name |
2-[2-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]ethanamine |
InChI |
InChI=1S/C12H12F3N3/c13-12(14,15)9-3-1-2-8(6-9)11-17-7-10(18-11)4-5-16/h1-3,6-7H,4-5,16H2,(H,17,18) |
InChI-Schlüssel |
NFUYVKMAGIJYKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN |
Synonyme |
2-(3-trifluoromethylphenyl)histamine 2-FMPH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















